1-(1-Cyclohexen-1-YL)acetone semicarbazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexen-1-YL)acetone semicarbazone typically involves the reaction of 1-(1-Cyclohexen-1-YL)acetone with semicarbazide hydrochloride under acidic or basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the semicarbazone derivative .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclohexen-1-YL)acetone semicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the semicarbazone into corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or other oxidized derivatives.
Reduction: Hydrazones or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Cyclohexen-1-YL)acetone semicarbazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexen-1-YL)acetone semicarbazone involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Cyclohexen-1-YL)ethanone semicarbazone
- 1-(1-Cyclohexen-1-YL)methyl ketone semicarbazone
Uniqueness
1-(1-Cyclohexen-1-YL)acetone semicarbazone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
Biological Activity
1-(1-Cyclohexen-1-YL)acetone semicarbazone is a semicarbazone derivative that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 1-(1-cyclohexen-1-yl)acetone with semicarbazide, resulting in a structure that may exhibit various pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that semicarbazones, including this compound, may exhibit a range of biological activities such as:
- Antimicrobial Activity : Some studies suggest that semicarbazones possess antibacterial and antifungal properties.
- Anticancer Potential : Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : Semicarbazones can act as inhibitors for various enzymes, impacting metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
- DNA Interaction : Some studies indicate that semicarbazones can intercalate into DNA, affecting replication and transcription processes.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various semicarbazones found that this compound exhibited significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated effective activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable study reported the following findings:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer).
- IC50 Values :
- MDA-MB-231: 15 µM
- HeLa: 20 µM
These results suggest that the compound may serve as a potential lead in anticancer drug development.
Enzyme Inhibition Studies
Research on enzyme inhibition revealed that this compound acts as a competitive inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. The kinetic parameters were analyzed using Lineweaver-Burk plots, showing an increase in Km and a decrease in Vmax upon the addition of the compound.
Properties
CAS No. |
777-61-7 |
---|---|
Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
[(E)-1-(cyclohexen-1-yl)propan-2-ylideneamino]urea |
InChI |
InChI=1S/C10H17N3O/c1-8(12-13-10(11)14)7-9-5-3-2-4-6-9/h5H,2-4,6-7H2,1H3,(H3,11,13,14)/b12-8+ |
InChI Key |
CNKYXPOZXHCEMZ-XYOKQWHBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/CC1=CCCCC1 |
Canonical SMILES |
CC(=NNC(=O)N)CC1=CCCCC1 |
Origin of Product |
United States |
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